2-(2-Bromophenoxy)-3-nitropyridine
Overview
Description
Scientific Research Applications
1. Synthesis and Reactivity Studies
2-(2-Bromophenoxy)-3-nitropyridine and its derivatives have been studied for their reactivity and usefulness in synthesis. Hertog and Jouwersma (1953) explored the reactivity of similar nitropyridines with ammonia, focusing on the influence of solvent polarity on substitution processes (Hertog & Jouwersma, 1953). Takahashi and Yoneda (1958) synthesized azaphenoxazine derivatives from related compounds, contributing to heterocyclic chemistry (Takahashi & Yoneda, 1958).
2. Large Scale Production and Safety Studies
Agosti et al. (2017) reported on the large-scale production of 5-Bromo-2-nitropyridine, a related compound, focusing on the transformation via hydrogen peroxide oxidation and emphasizing safety and reproducibility (Agosti et al., 2017).
3. Quantum Mechanical and Spectroscopic Studies
Abraham, Prasana, and Muthu (2017) conducted experimental and theoretical studies on molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine, a closely related molecule. They explored its potential as a Non-Linear Optical (NLO) material (Abraham, Prasana, & Muthu, 2017).
4. Crystal Structure Analysis
Cao et al. (2011) examined the crystal structures of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol, intermediates in synthesizing potential antitumor agents. Their study highlights the importance of these compounds in medicinal chemistry (Cao et al., 2011).
properties
IUPAC Name |
2-(2-bromophenoxy)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSLQEZDQOOYLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-3-nitropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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